3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one
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Overview
Description
3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one is an organic compound that features a phenoxy group substituted with an amino group at the third position, and a piperidinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrophenol, piperidine, and 3-chloropropanone.
Nitration and Reduction: The 3-nitrophenol is first nitrated to introduce the nitro group, which is then reduced to form 3-aminophenol.
Ether Formation: The 3-aminophenol is reacted with 3-chloropropanone to form the ether linkage, resulting in 3-(3-aminophenoxy)propan-1-one.
Piperidine Substitution: Finally, the piperidine is introduced through a nucleophilic substitution reaction with the 3-(3-aminophenoxy)propan-1-one to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted phenoxy and piperidinyl derivatives.
Scientific Research Applications
3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and piperidinyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The phenoxy group may also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one: Similar structure but with the amino group at the fourth position.
3-(3-Aminophenoxy)-1-(morpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
3-(3-Aminophenoxy)-1-(piperidin-1-yl)propan-1-one is unique due to the specific positioning of the amino group and the presence of the piperidinyl group, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-aminophenoxy)-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-12-5-4-6-13(11-12)18-10-7-14(17)16-8-2-1-3-9-16/h4-6,11H,1-3,7-10,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSBFCFVRVIOMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCOC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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